5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine

描述

Overview of Pyridine (B92270) Derivatives as Versatile Building Blocks in Contemporary Chemical Research

Pyridine derivatives are fundamental building blocks in the synthesis of a vast range of compounds, from pharmaceuticals to functional materials. The nitrogen atom in the pyridine ring imparts distinct reactivity and physical properties compared to its carbocyclic analogue, benzene. This heteroatom can act as a hydrogen bond acceptor, a basic center, and a ligand for metal catalysts, influencing the biological activity and material properties of the final product.

The utility of pyridine scaffolds is evident in the numerous FDA-approved drugs that incorporate this motif. google.com Their presence can enhance a molecule's solubility, metabolic stability, and bioavailability. google.com Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties, a crucial aspect of modern drug discovery and materials science. google.com

Strategic Importance of Highly Substituted Pyridines in Retrosynthetic Analysis and Target Molecule Design

Retrosynthetic analysis, a technique for planning organic syntheses, often identifies highly substituted pyridines as key intermediates or "synthons." appchemical.com The strategic placement of multiple functional groups on the pyridine ring allows for a convergent and efficient assembly of complex target molecules. Each substituent can serve as a handle for subsequent chemical modifications, such as cross-coupling reactions, nucleophilic substitutions, or further functional group interconversions.

The ability to selectively introduce substituents at specific positions on the pyridine ring is a testament to the advancements in synthetic organic chemistry. Methodologies such as lithiation, halogenation, and various cross-coupling reactions have enabled the preparation of a diverse library of polysubstituted pyridines, thereby expanding the accessible chemical space for drug discovery and other applications. ijpsonline.com

Contextualization of this compound within the Landscape of Functionalized Heterocycles

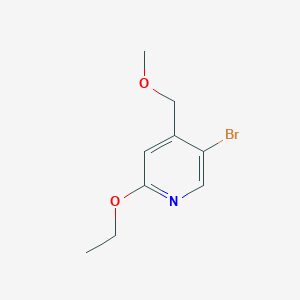

This compound is a prime example of a highly functionalized heterocyclic building block. Its structure incorporates several key features that make it a valuable intermediate in organic synthesis.

| Functional Group | Position | Synthetic Utility |

| Bromo | 5 | A versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. |

| Ethoxy | 2 | An electron-donating group that can influence the reactivity of the pyridine ring and can be a site for further modification. |

| Methoxymethyl | 4 | A protected form of a hydroxymethyl group, which can be deprotected to reveal a reactive primary alcohol for further derivatization. |

The combination of these functional groups in a single molecule provides a powerful platform for the synthesis of complex molecular targets. The bromine atom at the 5-position is particularly significant, as it allows for the strategic introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions. mdpi.com This capability is crucial in the construction of biaryl and other complex scaffolds found in many biologically active compounds.

While specific, in-depth research articles solely dedicated to this compound are not abundant in the public domain, its structural motifs are present in molecules explored in pharmaceutical and agrochemical research. The synthesis of such highly substituted pyridines often involves multi-step sequences, starting from simpler pyridine precursors. A general synthetic approach to 2-alkoxy-4-substituted pyridine derivatives can involve a five-step process starting from 2-chloropyridine, which includes nitrogen oxidation, etherification, nitration, halogenation, and subsequent removal of the N-oxide. google.com This highlights the synthetic effort required to produce such valuable and complex building blocks.

The table below summarizes the key chemical identifiers for this compound. appchemical.com

| Identifier | Value |

| CAS Number | 2379322-77-5 |

| Molecular Formula | C9H12BrNO2 |

| Molecular Weight | 246.10 g/mol |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-ethoxy-4-(methoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-3-13-9-4-7(6-12-2)8(10)5-11-9/h4-5H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZPEOHEKXESSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)COC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Design Strategies for 5 Bromo 2 Ethoxy 4 Methoxymethyl Pyridine

Disconnection Approaches for Multi-Substituted Pyridine (B92270) Rings

Retrosynthetic analysis of 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine involves strategically disconnecting the molecule into simpler, more readily available starting materials. For polysubstituted pyridines, this can be approached in two primary ways: functionalization of a pre-formed pyridine core or construction of the pyridine ring from acyclic precursors.

Functional Group Interconversion (FGI) and C-X Disconnections:

A common strategy begins with disconnecting the substituents from a central pyridine ring. This approach relies on known pyridine functionalization reactions.

C-Br Bond Disconnection: The bromo group at the C5 position can be introduced via electrophilic bromination. The directing effects of the existing ethoxy and methoxymethyl groups would be crucial for the regioselectivity of this step.

C-O (ethoxy) Bond Disconnection: The 2-ethoxy group can be disconnected to a 2-pyridone or 2-halopyridine precursor. For instance, a 2-chloropyridine can be converted to the 2-ethoxy derivative via a nucleophilic aromatic substitution (SNAr) reaction with sodium ethoxide.

C-C (methoxymethyl) Bond Disconnection: The 4-methoxymethyl group can be traced back to a 4-methylpyridine via functionalization of the methyl group (e.g., radical halogenation followed by substitution with methoxide) or from a 4-formyl or 4-carboxylic acid derivative.

Pyridine Ring Construction Approaches:

Alternatively, the entire pyridine ring can be constructed from acyclic or non-pyridine heterocyclic precursors. These methods often offer excellent control over the substitution pattern.

Hantzsch-type Synthesis: This classical method involves the condensation of two 1,3-dicarbonyl compounds, an aldehyde, and ammonia (or an ammonia equivalent) to form a dihydropyridine, which is then oxidized. mdpi.com For the target molecule, this would require highly specialized and complex precursors, making it a less direct approach.

Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines or other azadienes with appropriate dienophiles can construct the pyridine ring with subsequent elimination of a small molecule. baranlab.org This method is powerful for creating specific substitution patterns.

Pyridyne Intermediates: The use of highly reactive pyridyne intermediates allows for the difunctionalization of the pyridine ring. rsc.org For example, a 3,4-pyridyne could be generated from a suitable precursor like 3-chloro-2-ethoxypyridine, followed by regioselective addition of nucleophiles. rsc.org

A plausible retrosynthetic pathway based on functionalization of a pre-existing ring is shown below. This approach simplifies the problem to the sequential and regioselective introduction of the required substituents onto a pyridine scaffold.

Retrosynthetic Pathway Example:

Image depicting a potential retrosynthetic breakdown of the target molecule, starting with disconnection of the bromo, ethoxy, and methoxymethyl groups to reveal a simpler pyridine core.

Image depicting a potential retrosynthetic breakdown of the target molecule, starting with disconnection of the bromo, ethoxy, and methoxymethyl groups to reveal a simpler pyridine core.| Disconnection Strategy | Key Bond(s) Broken | Potential Precursor(s) | Relevant Synthetic Transformation |

| Functional Group Interconversion | C5-Br, C2-O, C4-CH₂ | Substituted 2-chloropyridines, 2-pyridones, 4-methylpyridines | Electrophilic Halogenation, SNAr, Side-chain functionalization |

| Pyridine Ring Construction | Multiple C-C and C-N bonds | Acyclic dicarbonyls, enamines, aldehydes | Hantzsch Pyridine Synthesis, Cycloaddition Reactions mdpi.combaranlab.org |

| Pyridyne Chemistry | C3-C4 adjacent bonds | Dihalopyridines | Generation of pyridyne and nucleophilic trapping rsc.orgnih.gov |

Precursor Identification and Availability Assessment for Key Fragments

Based on the disconnection approaches, several key fragments can be identified as potential precursors. The feasibility of a synthetic route often depends on the commercial availability and cost of these starting materials.

A promising strategy involves starting with a commercially available substituted pyridine and introducing the remaining functional groups. For instance, starting with a 2-alkoxy-4-methylpyridine derivative allows for subsequent functionalization at the C4 methyl group and C5 position.

Potential Key Precursors:

2-Ethoxy-4-methylpyridine: This precursor already contains two of the required substituents. The synthesis would then require functionalization of the 4-methyl group and bromination at the 5-position.

5-Bromo-2-chloro-4-methylpyridine: This intermediate could be a valuable precursor. The synthesis would involve the conversion of the 2-chloro group to a 2-ethoxy group and functionalization of the 4-methyl group.

2-Amino-5-bromo-4-methylpyridine: This compound is commercially available and serves as a versatile starting point for various transformations, such as diazotization to introduce other functional groups at the C2 position. google.com

3-Chloro-2-ethoxypyridine: This precursor could be used to generate a 3,4-pyridyne intermediate, enabling the introduction of substituents at the C4 position. rsc.org

The availability of these and other related building blocks is critical for the practical implementation of a synthetic plan. A survey of chemical supplier databases provides insight into their accessibility.

| Precursor Compound | CAS Number | Notes on Availability/Synthesis | Potential Use in Synthesis |

| 2-Ethoxy-4-methylpyridine | 610279-04-4 | Commercially available from various suppliers. nih.gov | Direct precursor for subsequent bromination and side-chain functionalization. |

| 5-Bromo-2-methylpyridin-3-amine | N/A | Can be synthesized and used in Suzuki cross-coupling reactions. mdpi.com | Versatile intermediate for building the pyridine core. |

| 5-Bromo-2-methylpyridine | 3430-13-5 | Can be synthesized from 6-methylpyridine-3-ol. chemicalbook.com | A basic building block for further elaboration. |

| 2-Amino-5-bromo-4-methylpyridine | 884495-14-1 | Used as a raw material in multi-step syntheses. google.com | Starting point for introducing the 2-ethoxy group via diazotization. |

| 3-Chloro-2-ethoxypyridine | N/A | Can be prepared and used as a precursor for 3,4-pyridyne generation. rsc.org | Advanced intermediate for regioselective difunctionalization. rsc.org |

Strategic Considerations for Regioselectivity and Chemoselectivity in Synthetic Planning

Achieving the desired substitution pattern on the pyridine ring requires careful control over both regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts).

Regioselectivity:

The inherent electronic properties of the pyridine ring, being electron-deficient, dictate its reactivity. researchgate.net The nitrogen atom strongly influences the positions susceptible to nucleophilic or electrophilic attack.

Directing Group Effects: In the target molecule, the 2-ethoxy group is an electron-donating group that activates the ring towards electrophilic substitution, primarily at the C3 and C5 positions. The 4-methoxymethyl group also has a weak activating effect. Therefore, direct bromination of a 2-ethoxy-4-(methoxymethyl)pyridine precursor would likely yield the desired 5-bromo isomer.

Metalation Strategies: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization. However, for pyridines, metalation typically occurs at C2 or C6, adjacent to the nitrogen. Achieving C4-selective functionalization can be challenging but is possible using specific bases with low Lewis acidity. digitellinc.com

Pyridyne Intermediates: The regioselectivity of nucleophilic addition to pyridyne intermediates can be controlled by substituents. For a 3,4-pyridyne, a coordinating group at the C2 position, such as an ethoxy group, can direct an incoming organometallic nucleophile to the C4 position. rsc.org

Chemoselectivity:

When multiple reactive sites are present, reactions must be selective for only one site.

Orthogonal Reactivity: In a molecule containing both a bromo and a chloro substituent, it is possible to selectively perform cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions like the Suzuki coupling. nih.gov This allows for sequential functionalization.

Protecting Groups: While not explicitly required for the target molecule's substituents, protecting groups are a common strategy to temporarily block a reactive site while another part of the molecule is modified.

Reaction Conditions: Chemoselectivity can often be controlled by judiciously choosing reaction conditions (catalyst, solvent, temperature). For instance, in the synthesis of polysubstituted pyridines, the choice of palladium catalyst can differentiate between the reactivity of a bromide and a fluorosulfate leaving group. nih.gov

The table below summarizes key strategic considerations for the synthesis of this compound.

| Strategic Challenge | Approach | Mechanism/Principle | Example Application |

| Regioselectivity | Control of Electrophilic Aromatic Substitution | The electron-donating 2-ethoxy group directs incoming electrophiles (like Br⁺) to the C5 position. | Bromination of 2-ethoxy-4-(methoxymethyl)pyridine to install the C5-bromo substituent. |

| Pyridyne Intermediates | Generation of a 3,4-pyridyne, where the C2-ethoxy group directs nucleophilic attack to the C4 position. rsc.org | Introduction of the C4-methoxymethyl precursor group. rsc.org | |

| C-H Functionalization | Direct functionalization of a specific C-H bond, often guided by a directing group or inherent acidity. nih.govresearchgate.net | Potential direct introduction of a group at C4, though challenging. digitellinc.com | |

| Chemoselectivity | Sequential Cross-Coupling | Exploiting the differential reactivity of various leaving groups (e.g., Br > Cl > OSO₂F) in catalyzed reactions. nih.gov | Stepwise Suzuki coupling on a dihalopyridine precursor. nih.gov |

| Functional Group Transformation | Selective modification of one functional group in the presence of others. | Reduction of a 4-formyl group to a hydroxymethyl group without affecting the bromo or ethoxy groups, followed by etherification. |

Synthetic Methodologies for the Preparation of 5 Bromo 2 Ethoxy 4 Methoxymethyl Pyridine

Cyclization Reactions for Pyridine (B92270) Ring Formation with Controlled Substitution Patterns

The de novo construction of the pyridine ring offers a direct route to installing the desired substituents. These methods typically involve the condensation or cycloaddition of acyclic precursors.

The Hantzsch dihydropyridine synthesis, first reported in 1881, is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine. wikipedia.orgorganic-chemistry.org The driving force for this aromatization step is the formation of a stable aromatic ring. wikipedia.org

To adapt this synthesis for 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine, specific starting materials would be required. The 4-position substituent on the pyridine ring originates from the aldehyde component. Therefore, methoxyacetaldehyde would be chosen to incorporate the methoxymethyl group at the C4 position. The substituents at the 2- and 6-positions are derived from the β-keto-ester. To introduce an ethoxy group at the C2 position, an appropriate β-ketoester such as ethyl 3-ethoxy-3-oxopropanoate could be utilized. The reaction mechanism generally proceeds through key intermediates like a Knoevenagel condensation product and an enamine, which then combine to form the dihydropyridine ring. organic-chemistry.org

While the traditional Hantzsch synthesis yields symmetrical pyridines, modifications have been developed to create asymmetrical products by performing condensation steps sequentially. baranlab.org However, a significant challenge in applying the Hantzsch synthesis directly for this target molecule is the introduction of the bromine at the C5 position, which is not a standard outcome of the primary cyclization. This suggests that a post-cyclization bromination step would likely be necessary.

Beyond the Hantzsch synthesis, a variety of other cyclization reactions are employed to construct substituted pyridine rings. baranlab.org These methods often provide access to substitution patterns that are difficult to achieve through other means. nih.gov

Condensation Reactions: One fundamental approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation to form the pyridine ring. baranlab.org Variations using hydroxylamine can avoid the final oxidation step. baranlab.org More complex, multi-step cascade reactions have also been developed. For instance, a cascade comprising a copper-catalyzed cross-coupling, electrocyclization, and air oxidation can produce highly substituted pyridines from alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov

Cycloaddition Reactions: These reactions represent a powerful strategy for pyridine synthesis. baranlab.org A common approach is the [4+2] Diels-Alder reaction between an azadiene and an alkyne, followed by oxidation. baranlab.org However, inverse-electron-demand Diels-Alder reactions are often favored. baranlab.org Other strategies include formal [3+3] cycloadditions between enamines and unsaturated aldehydes or ketones, which can yield tri- or tetrasubstituted pyridines. researchgate.net Additionally, [2+2+2] cycloadditions catalyzed by transition metals like cobalt or rhodium can combine nitriles with two alkyne molecules to form pyridines. youtube.com These diverse cycloaddition methods offer modularity but can sometimes suffer from drawbacks such as the need for expensive catalysts, high temperatures, or the formation of isomeric mixtures. youtube.com

Directed Functionalization of Pyridine Precursors

An alternative and often more practical approach to complex pyridines involves the stepwise functionalization of a pre-existing pyridine ring. This strategy relies on the ability to selectively introduce substituents at specific positions.

Achieving regioselective bromination, particularly at the C5 position, is critical. The electronic nature of the pyridine ring, being electron-deficient, typically directs electrophilic substitution to the C3 position. Therefore, specialized techniques are required to override this inherent reactivity.

One powerful strategy involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards both electrophilic and nucleophilic substitution, particularly at the C2 and C4 positions. researchgate.net For bromination, a common method involves activating the N-oxide with an agent like p-toluenesulfonic anhydride (Ts₂O) or oxalyl bromide, followed by reaction with a bromide source such as tetrabutylammonium bromide (TBABr). researchgate.nettcichemicals.comnih.gov This approach has been shown to be highly effective for the C2-bromination of fused azine N-oxides under mild conditions. nih.gov Directing bromination to the C5 position would depend on the electronic influence of the other substituents already present on the ring.

For direct bromination of the pyridine ring, reagents like tetrabutylammonium tribromide (TBATB) have emerged as safer and milder alternatives to molecular bromine. nih.gov The choice of solvent and temperature can significantly influence the selectivity of the bromination reaction. nih.gov For instance, the bromination of pyrrolo[1,2-a]quinoxalines with TBATB can be controlled to yield either C3-mono-brominated or C1,C3-di-brominated products by tuning the reaction conditions. nih.gov

The ethoxy and methoxymethyl groups are typically introduced via nucleophilic substitution or etherification reactions.

Introduction of the Ethoxy Group: The C2-ethoxy group can be installed by reacting a suitable precursor, such as 2-chloropyridine or 2-fluoropyridine, with sodium ethoxide. The halogen at the C2 position is highly susceptible to nucleophilic attack. Transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives have been reported, highlighting the reactivity of this position. rsc.org A patent describes the synthesis of 2-alkoxy-5-alkoxymethyl-pyridines, which could serve as precursors, from 3-methylpyridine in a multi-step process. google.com

Introduction of the Methoxymethyl Group: The methoxymethyl group at C4 can be introduced through various methods. If starting with a 4-methylpyridine derivative, the methyl group can be halogenated (e.g., using N-bromosuccinimide) to form a 4-(bromomethyl)pyridine. This intermediate can then react with sodium methoxide to yield the desired 4-(methoxymethyl)pyridine via a Williamson ether synthesis. Alternatively, a 4-pyridylmethanol could be converted to its corresponding methyl ether.

A synthetic route could thus involve starting with a 2-chloro-4-methylpyridine, introducing the ethoxy group at C2, followed by functionalization of the C4-methyl group, and finally, regioselective bromination at C5.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of unwanted side-products. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

In Hantzsch-type syntheses, for example, the classical method often suffers from harsh conditions and long reaction times. wikipedia.org Modern variations have explored the use of microwave irradiation, ionic liquids, or catalysts like p-toluenesulfonic acid (PTSA) in aqueous micelles to improve yields and create more environmentally friendly protocols. wikipedia.orgorganic-chemistry.org

For functionalization reactions, the choice of reagents and catalysts is paramount for achieving regioselectivity. In transition metal-catalyzed C-H functionalization, the ligand can play a decisive role in overriding the inherent site-selectivity of a pyridine ring. nih.gov For instance, specific nickel-ligand complexes have been shown to direct C-H alkenylation to the C5 position of 3-substituted pyridines, a position that is typically less reactive. nih.gov

The table below summarizes optimization strategies for various reaction types relevant to pyridine synthesis.

| Reaction Type | Parameter | Optimized Condition | Expected Outcome | Reference(s) |

| Hantzsch Synthesis | Catalyst/Solvent | p-Toluenesulfonic acid (PTSA) in aqueous micelles with ultrasonic irradiation | Increased yield (e.g., up to 96% for a model reaction), milder conditions. | wikipedia.org |

| Hantzsch Synthesis | Catalyst | Bifunctional Pd/C/K-10 Montmorillonite with microwave irradiation | One-pot domino cyclization and oxidative aromatization. | organic-chemistry.orgorganic-chemistry.org |

| Pyridine C-H Functionalization | Catalyst System | Ni(cod)₂ with a specific phosphine (B1218219) ligand (e.g., L10) | Overrides conventional regioselectivity, enabling C5 functionalization. | nih.gov |

| Bromination of N-Oxides | Reagent System | p-Toluenesulfonic anhydride (activator) and TBABr (bromide source) | High regioselectivity for C2-bromination under mild conditions. | tcichemicals.comnih.gov |

| Cross-Coupling | Ligand | Tri(2-furyl)phosphine (TFP) for Pd-catalyzed reactions | Enables reactions to proceed at room temperature with high efficiency. | acs.org |

By carefully selecting a synthetic strategy—either building the ring from acyclic precursors or functionalizing an existing scaffold—and meticulously optimizing the reaction conditions for each step, the target compound this compound can be prepared efficiently and with high purity.

Scalability and Process Chemistry Considerations for Efficient Production

The efficient, large-scale production of this compound is a critical factor for its potential applications in various fields. The transition from laboratory-scale synthesis to industrial production necessitates a thorough evaluation of process chemistry parameters to ensure safety, cost-effectiveness, and high throughput. While specific, detailed process descriptions for the scaled-up synthesis of this particular compound are not extensively published, a robust manufacturing process can be conceptualized based on established synthetic routes for analogous pyridine derivatives.

One potential scalable synthetic pathway could commence with a suitable pyridine precursor, followed by sequential functionalization. For instance, a process might involve the initial synthesis of 2-ethoxy-4-methylpyridine, followed by functionalization of the methyl group and subsequent bromination. Alternatively, a pre-brominated pyridine ring could be subjected to ethoxylation and subsequent C-4 side-chain manipulation.

Process chemistry considerations for each of these key steps are paramount. For the ethoxylation step, the use of sodium ethoxide in ethanol is a common and scalable method. However, careful control of temperature and moisture is crucial to prevent side reactions and ensure high yields. The management of any potentially hazardous by-products and the recycling of solvents are also important considerations for a green and economical process.

The introduction of the methoxymethyl group at the 4-position could be achieved through various methods. One approach involves the radical bromination of a 4-methyl group followed by nucleophilic substitution with sodium methoxide. On a large scale, the use of radical initiators requires strict temperature control and specialized equipment to mitigate safety risks. An alternative would be the formylation of the pyridine ring followed by reduction and methylation, which might offer a safer, albeit longer, synthetic route.

The final bromination step is a critical transformation that demands careful optimization for large-scale production. The regioselectivity of the bromination is highly dependent on the directing effects of the existing substituents on the pyridine ring. The use of brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent is a common laboratory practice. For industrial-scale production, factors such as the cost of the brominating agent, the ease of product isolation, and the management of by-products like succinimide become significant. A patent for the synthesis of related 2-alkoxy-4-substituted pyridine derivatives describes a bromination step using acetyl bromide in acetic acid, which could be a viable option for large-scale synthesis. google.com

The purification of the final product on a large scale would likely involve crystallization or distillation. The choice of solvent for crystallization is critical to ensure high purity and yield, while also considering safety and environmental impact. A patent for a related compound, 5-bromo-2-chloro-4'-ethoxy diphenylmethane, details a purification process involving extraction with dichloromethane followed by recrystallization from an alcoholic solvent with activated carbon for decolorizing, which are common techniques in industrial production. researchgate.netgoogle.com

To provide a more concrete illustration of the process chemistry considerations, the following data table outlines plausible parameters for a scalable synthesis of this compound. The data is based on analogous transformations reported in the literature for similar compounds.

| Parameter | Step 1: Ethoxylation of 2-Chloro-4-(methoxymethyl)pyridine | Step 2: Bromination of 2-ethoxy-4-(methoxymethyl)pyridine |

| Reactants | 2-Chloro-4-(methoxymethyl)pyridine, Sodium ethoxide | 2-ethoxy-4-(methoxymethyl)pyridine, N-Bromosuccinimide (NBS) |

| Solvent | Ethanol | Acetonitrile |

| Temperature | Reflux (approx. 78 °C) | Room Temperature to 40 °C |

| Reaction Time | 4-8 hours | 2-6 hours |

| Scale | Multi-kilogram | Multi-kilogram |

| Work-up | Quenching with water, extraction with a suitable organic solvent (e.g., Ethyl acetate), and solvent evaporation. | Filtration of succinimide by-product, aqueous wash, and solvent evaporation. |

| Purification | Distillation under reduced pressure | Crystallization from a suitable solvent system (e.g., Ethanol/Water) |

| Anticipated Yield | 85-95% | 80-90% |

| Process Safety Notes | Sodium ethoxide is a corrosive and moisture-sensitive reagent. The reaction should be carried out under an inert atmosphere. | NBS can be a source of bromine radicals; temperature control is crucial to prevent runaway reactions. |

This interactive data table highlights the key process parameters that would need to be optimized for the efficient and safe production of this compound on an industrial scale.

Reactivity Profile and Synthetic Transformations of 5 Bromo 2 Ethoxy 4 Methoxymethyl Pyridine

Cross-Coupling Reactions at the C-5 Bromo Position for C-C, C-N, and C-O Bond Formation

The bromine atom at the C-5 position of the pyridine (B92270) ring is highly susceptible to oxidative addition to a low-valent palladium center, initiating several important cross-coupling catalytic cycles. This reactivity allows for the introduction of a wide array of substituents, making it a key intermediate in the synthesis of more complex molecules.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine, the C-5 bromo group can be coupled with various organoboron compounds, such as aryl or heteroaryl boronic acids or their esters. mdpi.commdpi.com This reaction typically employs a palladium catalyst, a base, and a suitable solvent system. For related bromopyridine substrates, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have proven effective. mdpi.commdpi.com The choice of base, such as potassium phosphate (B84403) (K₃PO₄), and solvent, often a mixture like 1,4-dioxane (B91453) and water, is crucial for achieving high yields. mdpi.commdpi.com The reaction proceeds efficiently with a range of arylboronic acids, including those with both electron-donating and electron-withdrawing groups. mdpi.com The reaction involving 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids using Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane resulted in good yields, demonstrating the robustness of this method for phenyl-substituted heterocycles. mdpi.com Similarly, the coupling of 5-bromo-2-fluoropyridine (B45044) with 5-bromo-2-methoxyphenylboronic acid was achieved in high yield using Pd(PPh₃)₄ and K₃PO₄. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |

| 5-bromo-2-fluoropyridine | 5-bromo-2-methoxyphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/Water | 100 (reflux) | 92 | nih.gov |

This table presents data for analogous bromopyridine systems to illustrate typical reaction conditions.

The Negishi and Sonogashira reactions provide alternative pathways for C-C bond formation at the C-5 position. The Negishi coupling involves the reaction of the bromopyridine with an organozinc reagent, catalyzed by a palladium or nickel complex. orgsyn.orgnih.gov This method is known for its high functional group tolerance and mild reaction conditions. orgsyn.org The required pyridyl zinc reagents can be prepared through transmetallation from organolithium compounds or by direct insertion of activated zinc into the carbon-halogen bond. orgsyn.org The reactivity of halopyridines in Negishi coupling generally follows the order I > Br > Cl, making the bromo substituent at C-5 a suitable handle for this transformation. orgsyn.org

The Sonogashira coupling enables the introduction of alkyne moieties by reacting the bromopyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex, with a copper(I) salt (e.g., CuI) acting as a co-catalyst, in the presence of an amine base like diethylamine (B46881) or triethylamine. wikipedia.org The reaction is valuable for constructing arylalkynes and conjugated enynes under mild conditions. libretexts.org While copper-free versions exist, the traditional Pd/Cu system is widely employed for its efficiency with aryl bromides. wikipedia.orgresearchgate.net The chemoselectivity of the Sonogashira reaction allows for the preferential coupling at more reactive halide positions when multiple halogens are present. libretexts.orgnih.gov

To form C-N bonds, the Buchwald-Hartwig amination is a premier method. This palladium-catalyzed cross-coupling reaction allows the C-5 bromo position of this compound to be functionalized with a wide range of primary and secondary amines. organic-chemistry.orgresearchgate.net The reaction typically requires a palladium precursor, such as Pd(OAc)₂, a bulky electron-rich phosphine (B1218219) ligand like X-Phos, and a strong base, commonly a tert-butoxide like KOt-Bu or NaOt-Bu. researchgate.netbeilstein-journals.org This methodology has been successfully applied to various 2-bromopyridines to synthesize secondary and tertiary aminopyridines that are otherwise difficult to access. researchgate.net Microwave irradiation has also been shown to facilitate these couplings, particularly in the synthesis of aminated estrone (B1671321) derivatives from their bromo precursors. beilstein-journals.org

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Bromide Type | Amine | Catalyst | Ligand | Base | Solvent | Ref |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Mesitylamine | Pd₂(dba)₃ or Pd(OAc)₂ | dppp | - | - | researchgate.net |

| 2- or 4-Bromo-13α-estrone ethers | Aniline | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | beilstein-journals.org |

This table showcases common catalytic systems used for the amination of related bromo-aromatic compounds.

Functional Group Interconversions of the Ethoxy Group

The 2-ethoxy group is another site for synthetic modification, although it is generally less reactive than the C-5 bromine. Its transformation typically requires harsher conditions or specific catalytic activation.

The C-O bond of the ethoxy group can be cleaved to reveal a pyridone or a hydroxyl group, which can then be further functionalized. Standard methods for ether cleavage, such as treatment with strong protic acids like HBr or Lewis acids like BBr₃, are expected to be effective, though they might also affect the methoxymethyl group. youtube.com

More sophisticated methods have been developed for the transformation of 2-alkoxypyridines. For instance, a cationic iridium(I) complex has been shown to catalyze the O-to-N alkyl migration in 2-alkoxypyridines, effectively converting them into N-alkylpyridones via C-O bond cleavage. electronicsandbooks.com This transformation provides a direct route to N-substituted pyridones, which are important structural motifs in medicinal chemistry. electronicsandbooks.com Another strategy involves the activation of the pyridine ring towards nucleophilic aromatic substitution (SNAr), potentially leading to the displacement of the ethoxy group. For example, pyridine N-oxides are significantly more reactive towards nucleophiles than their parent pyridines. semanticscholar.org

Direct displacement of the 2-ethoxy group via an ether exchange reaction (transetherification) with another alcohol (R-OH) is challenging on an unactivated pyridine ring. Such SNAr reactions typically require either strong activation of the ring by electron-withdrawing groups or very harsh conditions. The synthesis of 2-alkoxypyridines is often achieved by the reaction of a 2-halopyridine with an alkoxide, which is the reverse of the desired exchange. chemicalbook.com

However, the tautomeric nature of the corresponding 2-pyridone, which exists in equilibrium with 2-hydroxypyridine, can be exploited. chemrxiv.org While not a direct ether exchange, reactions catalyzed by 2-pyridone derivatives have been studied for ester-amide exchanges, highlighting the catalytic potential of this scaffold. chemrxiv.org A true ether exchange on this compound would likely require specific catalytic systems that are not widely reported for this class of substrates and would need to compete with reactions at the more labile C-Br bond.

Transformations Involving the Methoxymethyl Group

The methoxymethyl (MOM) group at the 4-position of the pyridine ring serves as a protected form of a hydroxymethyl group. Its chemical behavior is primarily centered on deprotection to reveal the alcohol and, to a lesser extent, direct oxidation or reduction.

The cleavage of methoxymethyl (MOM) ethers is a common transformation in organic synthesis, typically achieved under acidic conditions. wikipedia.org A variety of Brønsted and Lewis acids can be employed for this purpose. wikipedia.org For instance, reagents like trimethylsilyl (B98337) bromide are known to effectively deprotect MOM ethers under mild conditions. researchgate.net

A particularly mild and chemoselective method involves the use of a trialkylsilyl triflate, such as trimethylsilyl triflate (TMSOTf), in combination with 2,2'-bipyridyl. rsc.orgacs.org This system allows for the deprotection of aromatic MOM ethers, which are first converted to silyl (B83357) ethers and then hydrolyzed to the corresponding alcohol. acs.org This method is noted for its mild, non-acidic nature, which allows it to be used in the presence of acid-labile functional groups. acs.org The reaction proceeds by converting the MOM ether to a silyl ether, which is then hydrolyzed to the alcohol. acs.org

Once the primary alcohol, (5-bromo-2-ethoxypyridin-4-yl)methanol, is unmasked, it can undergo a range of subsequent reactions typical for alcohols. These include oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions, thereby opening pathways for further molecular diversification.

Table 1: Deprotection of Aromatic Methoxymethyl (MOM) Ethers This table presents a generalized summary of deprotection methods applicable to aromatic MOM ethers, which could be adapted for this compound.

| Reagent System | Conditions | Product | Key Features | Citation |

| Trimethylsilyl triflate (TMSOTf) / 2,2'-Bipyridyl | CH₃CN, 0 °C to room temp, then H₂O | Corresponding Alcohol | Mild, non-acidic, chemoselective | rsc.orgacs.org |

| CBr₄ / PPh₃ | Aprotic solvent (e.g., ClCH₂CH₂Cl), heat | Corresponding Phenol/Alcohol | Selective for MOM ethers | researchgate.net |

| Triflic Acid (CF₃SO₃H) | Nitromethane, 100°C | Deprotected N-MOM heterocycle | Effective for certain heterocyclic systems | clockss.org |

The methoxymethyl group itself is generally stable to many oxidizing and reducing agents. However, the benzylic-like nature of the methylene (B1212753) group (CH₂) attached to the pyridine ring allows for specific transformations under certain conditions.

Oxidation: The oxidation of the methylene group in the methoxymethyl ether to a carbonyl group is a potential transformation. The oxidation of alkyl side-chains on aromatic rings, particularly at the benzylic position, can be achieved using strong oxidizing agents like hot acidic potassium permanganate. libretexts.org However, this can lead to the formation of a carboxylic acid. libretexts.org Milder and more selective methods, such as those using manganese catalysts, have been developed for the chemoselective oxidation of methylene C-H bonds in the presence of aromatic functionalities. nih.gov For other alkyl-substituted aromatic compounds, oxidation using t-butyl hydroperoxide with microwave radiation can yield ketones. google.com In the context of this compound, such an oxidation would theoretically yield an ester, which could be subsequently hydrolyzed to a carboxylic acid.

Reduction: The reduction of the methoxymethyl group is less common. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically used to reduce ester or aldehyde functionalities and might not affect the ether linkage of the MOM group under standard conditions. However, the entire pyridine ring can be reduced to a piperidine (B6355638) ring using reagents like samarium diiodide in the presence of water, a transformation that may or may not leave the methoxymethyl group intact. clockss.org The reduction of pyridine rings can also be accomplished via catalytic hydrogenation. clockss.org

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at positions activated by electron-withdrawing effects and bearing a good leaving group. youtube.comnih.gov The reaction generally proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

In this specific molecule, the bromine atom at the C5 position is a potential site for SNAr. While halogens are common leaving groups in SNAr reactions, their reactivity order is typically F > Cl > Br > I. reddit.com However, the success of the substitution also depends on the stability of the Meisenheimer intermediate, which is enhanced by the ring nitrogen's ability to delocalize the negative charge. youtube.com The substitution of a bromo group on a pyridine ring can be achieved with various nucleophiles, including amines, alkoxides, and thiolates. youtube.comresearchgate.netacs.org For instance, studies on other bromopyridines have shown that they can react with phenols in the presence of a base to form aryloxy-pyridines. acs.orgnih.gov

The ethoxy group at the C2 position is generally a poorer leaving group than bromide. However, displacement of alkoxy groups on electron-deficient heterocycles by strong nucleophiles like amines has been reported. nih.gov The regioselectivity of the SNAr reaction would be influenced by the relative stability of the possible Meisenheimer complexes formed upon nucleophilic attack at C2 versus C5.

Table 2: General Reactivity in Nucleophilic Aromatic Substitution (SNAr) This table outlines the general principles of SNAr on halopyridines, applicable to this compound.

| Position of Attack | Leaving Group | Activating Factor | Potential Nucleophiles | Citation |

| C5 | Bromo (Br) | Electron-deficient pyridine ring | Phenols, Amines, Thiolates | youtube.comacs.orgnih.gov |

| C2 | Ethoxy (OEt) | Electron-deficient pyridine ring | Strong nucleophiles (e.g., amines) | nih.gov |

Directed Metalation and Lithiation Strategies for Further Diversification

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium or sec-butyllithium), facilitating deprotonation at an adjacent ortho position. wikipedia.orgbaranlab.org

In this compound, both the 2-ethoxy and 4-methoxymethyl groups can potentially act as DMGs. Alkoxy groups (like ethoxy and methoxy) are well-established DMGs. wikipedia.orgharvard.edu The oxygen atom of the ethoxy group at C2 can direct lithiation to the C3 position. arkat-usa.org Similarly, the oxygens of the methoxymethyl group at C4 could direct metalation to the C3 or C5 positions.

When multiple DMGs are present, the site of metalation is directed by the stronger group. harvard.edu Competition experiments have established a hierarchy of directing ability among various functional groups. harvard.eduuwindsor.ca For this molecule, lithiation would likely occur preferentially at the C3 position, which is ortho to the 2-ethoxy group and the 4-methoxymethyl group. This lithiated intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, disulfides), introducing new functional groups at the C3 position with high regioselectivity. arkat-usa.orgresearchgate.net

Alternatively, metal-halogen exchange at the C5-bromo position using an alkyllithium reagent is a competing and highly feasible reaction. researchgate.net This would generate a 5-lithiated pyridine species, which can also be functionalized with electrophiles. The outcome between directed ortho-metalation and bromine-lithium exchange often depends on the specific organolithium reagent used, the solvent, and the reaction temperature. researchgate.netgrowingscience.com

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 2 Ethoxy 4 Methoxymethyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. For 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine, a complete NMR analysis would provide unambiguous confirmation of its constitution and offer insights into its conformational preferences.

A standard analysis would begin with one-dimensional ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the ethoxy group (a triplet and a quartet), the methoxymethyl group (two singlets, or more complex patterns if there is restricted rotation), and the two aromatic protons on the pyridine (B92270) ring (two singlets or an AB quartet, depending on their chemical shift difference). The ¹³C NMR spectrum would show distinct resonances for each of the nine carbon atoms in the molecule, with their chemical shifts providing information about their electronic environment.

2D NMR (COSY, HSQC, HMBC, NOESY) for Detailed Connectivity and Spatial Relationships

To establish the detailed connectivity and spatial arrangement of the atoms, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would definitively link the methyl and methylene (B1212753) protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to assign each proton signal to its corresponding carbon atom in the pyridine ring and the substituent groups.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. For example, correlations would be expected from the methoxymethyl protons to the C4 and C5 carbons of the pyridine ring, and from the ethoxy protons to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are bonded. It would provide critical information about the molecule's conformation, such as the spatial relationship between the methoxymethyl group and the adjacent proton on the pyridine ring.

Without publicly available spectra, a representative data table cannot be generated.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's geometry.

The process would involve growing a suitable single crystal of this compound, which can be a challenging step. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. The resulting structural data would also reveal how the molecules pack together in the crystal lattice and identify any significant intermolecular interactions, such as halogen bonding or π-stacking.

As no crystal structure for this specific compound has been published in open crystallographic databases, a table of crystallographic data cannot be provided.

Advanced Mass Spectrometry (MS/MS) for Fragmentation Pathways and Isotope Analysis

Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), are vital for confirming the molecular weight and elucidating the fragmentation patterns of a molecule. This information is valuable for structural confirmation and for developing analytical methods to detect the compound in complex mixtures.

In a typical MS/MS experiment, the intact molecule would first be ionized, and its molecular ion peak would be detected, confirming its elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a pair of peaks (M and M+2) of nearly equal intensity, which is a clear diagnostic feature. The molecular ion would then be selected and subjected to collision-induced dissociation to generate a series of fragment ions. Analyzing the masses of these fragments allows for the reconstruction of the molecule's structure and the identification of its weaker bonds.

Expected fragmentation pathways for this compound might include the loss of the ethoxy group, the methoxymethyl group, or cleavage of the ether bonds. A detailed analysis of these pathways would require experimental data, which is not currently available in the public domain.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into intermolecular interactions in the solid state.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the C-O stretching vibrations of the ethoxy and methoxymethyl ethers, C-H stretching and bending vibrations for the aliphatic and aromatic components, and vibrations associated with the pyridine ring. The C-Br stretching vibration would likely appear in the low-frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. Aromatic ring vibrations are typically strong in the Raman spectrum.

By comparing the spectra of the compound in different phases (e.g., solid vs. solution), it might be possible to deduce information about intermolecular interactions in the solid state. However, without access to the experimental spectra, a table of vibrational frequencies and their assignments cannot be compiled.

Computational and Theoretical Investigations of 5 Bromo 2 Ethoxy 4 Methoxymethyl Pyridine

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. By calculating the electron density, DFT can provide insights into the molecular structure, stability, and reactivity of compounds like 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine.

Theoretical calculations for substituted pyridines are often performed using various DFT functionals and basis sets to accurately model the system. nih.govnih.gov For a molecule with a varied substitution pattern such as this compound, a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be appropriate for geometry optimization and frequency calculations. nih.gov These calculations would form the basis for all subsequent theoretical analyses.

The substituents on the pyridine (B92270) ring—bromo, ethoxy, and methoxymethyl groups—are expected to significantly influence the electron distribution within the aromatic system. The ethoxy group at the 2-position is a strong electron-donating group, which would increase the electron density of the pyridine ring. Conversely, the bromo group at the 5-position is an electron-withdrawing group, which would decrease the electron density. The methoxymethyl group at the 4-position has a more complex electronic effect, capable of both inductive and weak resonance effects.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For large and complex molecules, the concept of frontier molecular orbitalets (FMOLs) can be employed to better localize the reactive sites. acs.org

In the case of this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring, with significant contributions from the nitrogen atom and the carbon atoms bearing the electron-donating ethoxy group. The LUMO, on the other hand, would likely be localized on the carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing bromo substituent. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Note: These values are hypothetical and are intended to be representative based on general principles of substituted pyridines.

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, making it a primary site for protonation and interaction with Lewis acids. The area around the bromo substituent would exhibit a region of positive potential, known as a sigma-hole, which can participate in halogen bonding. nih.govacs.org

Prediction of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the transition states and intermediates, thereby providing a detailed picture of the reaction pathway. researchgate.net For substituted pyridines, predicting the regioselectivity of reactions such as electrophilic aromatic substitution is a key application of these computational methods. youtube.comrsc.org

For this compound, several reaction types could be computationally investigated. For instance, in an electrophilic substitution reaction, the electron-donating ethoxy group would direct incoming electrophiles to the ortho and para positions. However, the steric hindrance from the ethoxy group and the electronic influence of the other substituents would modulate this reactivity. Computational modeling of the transition states for substitution at different positions on the pyridine ring would reveal the most favorable reaction pathway.

Similarly, nucleophilic aromatic substitution (SNAr) reactions could be explored. The bromo substituent provides a potential site for nucleophilic attack, and DFT calculations could predict the activation energy for such a reaction. The choice between different LUMOs (LUMO or LUMO+1) can be critical in correctly predicting the reactivity in nucleophilic substitutions of halogenated heterocycles. wuxiapptec.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their conformational flexibility and interactions with a solvent. iaea.org For a molecule with flexible side chains like the ethoxy and methoxymethyl groups in this compound, MD simulations can reveal the preferred conformations in different solvent environments.

Simulations in an aqueous solution, for example, would show how water molecules arrange themselves around the solute, highlighting the formation of hydrogen bonds and other non-covalent interactions. This is particularly relevant for understanding the molecule's solubility and how it might interact in a biological system. The simulations would track the rotational freedom of the C-O bonds in the ethoxy and methoxymethyl groups, providing a distribution of dihedral angles and identifying the most stable conformers.

Structure-Reactivity Relationship (SRR) Studies via Molecular Modeling

Structure-Reactivity Relationship (SRR) studies aim to correlate the structural features of a molecule with its chemical reactivity. canterbury.ac.nznih.gov For a series of substituted pyridines, molecular modeling can be used to calculate various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlate them with experimentally observed reaction rates or biological activities. nih.gov

In the context of this compound, SRR studies would involve comparing its computed properties with those of other pyridine derivatives. For instance, by systematically varying the substituents at the 2, 4, and 5 positions and calculating properties like the HOMO-LUMO gap, dipole moment, and partial charges, a model could be developed to predict the reactivity of new, related compounds. Such studies are invaluable in the rational design of molecules with desired properties. acs.orgacs.orgnih.gov

Intermolecular Interactions and Self-Assembly Prediction

The substituents on the pyridine ring of this compound are expected to play a significant role in its intermolecular interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the bromo group can participate in halogen bonding. nih.govacs.org The ethoxy and methoxymethyl groups can also engage in weaker van der Waals interactions.

Computational methods can be used to predict the geometry and strength of these interactions. For example, calculations could be performed on a dimer of this compound to identify the most stable arrangement and the nature of the forces holding the molecules together. Understanding these interactions is key to predicting how the molecule might crystallize or self-assemble into larger structures. Studies on the interactions of pyridines with other molecules, such as polyhalogenated hydrocarbons, can also provide insights into potential complex formation. rsc.org

Role of 5 Bromo 2 Ethoxy 4 Methoxymethyl Pyridine As a Building Block in Complex Chemical Synthesis

Utility in the Construction of Diverse Heterocyclic Systems beyond Pyridines

There is no specific information available in the searched literature detailing the use of 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine in the construction of other heterocyclic systems. In principle, the bromo and ethoxy groups could participate in cyclization reactions to form fused ring systems like furopyridines or thienopyridines, or the entire molecule could be used as a scaffold to build more complex heterocyclic structures. However, no concrete examples or reaction schemes involving this specific compound have been found. Research on related compounds, such as other brominated pyridines, shows their utility in synthesizing bicyclic systems like imidazopyridines, which are significant in medicinal chemistry. chemicalbook.comsigmaaldrich.com

Application in Natural Product Total Synthesis as a Key Intermediate or Scaffold

No instances of this compound being used as a key intermediate or scaffold in the total synthesis of natural products have been identified in the available literature. The total synthesis of complex natural products often employs strategic building blocks to construct the core molecular framework efficiently. While pyridines are components of many alkaloids and other natural products, the specific role of this compound in this area remains undocumented. A search for its application in this field did yield information on the synthesis of a complex, naturally occurring dibrominated compound, but this synthesis did not utilize this compound as a starting material. researchgate.net

Integration into Advanced Materials Precursors (e.g., polymers, dendrimers, covalent-organic frameworks)

Specific examples of this compound being integrated into precursors for polymers, dendrimers, or covalent-organic frameworks (COFs) are not described in the searched scientific literature. The presence of a bromine atom suggests its potential use in polymerization reactions, particularly in forming conjugated polymers through cross-coupling methods where halopyridines can be valuable monomers. Similarly, its structure could theoretically be incorporated into the repeating units of dendrimers or the porous structures of COFs. However, published research to this effect is not available.

Contribution to the Synthesis of Research Probes and Chemical Tools for Academic Exploration

There is no direct evidence in the reviewed literature of this compound being used to synthesize research probes or other chemical tools for academic exploration. Research probes are crucial for studying biological processes, and heterocyclic scaffolds are often central to their design. For instance, brominated compounds can be precursors to fluorescent probes by undergoing coupling reactions to attach a fluorophore. mdpi.com While related brominated heterocycles serve as intermediates in the development of such tools, the specific contribution of this compound has not been reported.

Future Research Directions and Emerging Opportunities in Pyridine Chemistry

Development of Novel and Sustainable Synthetic Routes, Including Green Chemistry Approaches

The synthesis of substituted pyridines is a mature field, yet there remains a significant need for the development of more sustainable and efficient synthetic methodologies. Traditional methods often rely on harsh reaction conditions, stoichiometric reagents, and multi-step sequences that generate considerable waste. Future research will undoubtedly prioritize the development of novel synthetic routes that align with the principles of green chemistry.

Key areas of focus will include:

Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) ring through C-H activation is a highly attractive strategy that avoids the pre-functionalization steps common in classical pyridine synthesis. This approach offers a more atom-economical route to novel derivatives.

Flow Chemistry: Continuous flow synthesis presents numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. The integration of flow chemistry in the synthesis of pyridine derivatives can lead to higher yields and purity while minimizing solvent usage and reaction times.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic approaches can offer unparalleled selectivity and operate under mild, environmentally benign conditions. The development of engineered enzymes for the synthesis and modification of pyridine scaffolds holds immense promise.

Use of Renewable Feedstocks: Future synthetic strategies will likely explore the use of renewable biomass as a starting material for the construction of the pyridine ring, thereby reducing the reliance on petrochemical feedstocks.

A comparative table of traditional versus green synthetic approaches for pyridine derivatives is presented below:

| Feature | Traditional Synthesis | Green Chemistry Approaches |

| Reagents | Often stoichiometric and hazardous | Catalytic and benign |

| Solvents | High volumes of volatile organic compounds | Greener solvents (e.g., water, ionic liquids) or solvent-free conditions |

| Energy Input | Often requires high temperatures and pressures | Milder reaction conditions, use of alternative energy sources (e.g., microwave, ultrasound) |

| Waste Generation | Significant byproduct formation | High atom economy, minimal waste |

| Safety | Potential for hazardous intermediates and reactions | Inherently safer processes |

Exploration of Underutilized Reactivity Modes and Stereoselective Transformations

While the fundamental reactivity of the pyridine ring is well-established, there are still underexplored areas that could lead to the discovery of novel transformations. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but its reactivity can be modulated by the nature and position of substituents. nih.gov

Future research will likely focus on:

Asymmetric Catalysis: The development of stereoselective methods for the synthesis of chiral pyridine derivatives is of paramount importance for the pharmaceutical industry. The design of new chiral catalysts and ligands will be crucial for achieving high enantioselectivity in reactions involving the pyridine nucleus.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. The application of this technology to the functionalization of pyridines can open up new avenues for the synthesis of complex molecules.

Radical Chemistry: The involvement of radical intermediates in pyridine functionalization is an area with significant potential for growth. The development of new methods for the generation and trapping of pyridine-based radicals could lead to the discovery of novel reactivity patterns.

Application in Catalysis and Asymmetric Synthesis using Pyridine Ligands

Pyridine derivatives are widely used as ligands in transition metal catalysis due to their strong coordinating ability and tunable electronic and steric properties. The development of new pyridine-based ligands is a continuous effort in the field of catalysis.

Emerging opportunities in this area include:

Cooperative Catalysis: The design of pyridine-based ligands that can participate in cooperative catalysis, where both the metal center and the ligand are involved in the catalytic cycle, can lead to the development of highly efficient and selective catalysts.

Supramolecular Catalysis: The use of pyridine-containing supramolecular assemblies as catalysts can provide a unique reaction environment that can influence the selectivity and activity of a catalytic transformation.

Asymmetric Organocatalysis: Chiral pyridine derivatives can also act as organocatalysts for a variety of asymmetric transformations. The development of new and more efficient pyridine-based organocatalysts is an active area of research.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The integration of automated synthesis platforms and flow chemistry is revolutionizing the process of drug discovery and materials development. These technologies enable the rapid synthesis and screening of large libraries of compounds, accelerating the identification of new leads.

The application of these platforms to pyridine chemistry will facilitate:

Rapid Library Synthesis: Automated platforms can be programmed to synthesize large libraries of pyridine derivatives with diverse substitution patterns, which can then be screened for biological activity or material properties.

Reaction Optimization: Flow chemistry allows for the rapid optimization of reaction conditions, such as temperature, pressure, and stoichiometry, leading to improved yields and purity.

On-Demand Synthesis: The ability to synthesize specific pyridine derivatives on demand and in the required quantities is a significant advantage for research and development.

Design of Next-Generation Pyridine-Based Scaffolds with Tunable Chemical Properties

The design and synthesis of novel pyridine-based scaffolds with precisely controlled electronic and steric properties will continue to be a major focus of research. By strategically introducing different functional groups onto the pyridine ring, it is possible to fine-tune its properties for specific applications.

Future research in this area will involve:

Multifunctional Pyridines: The development of pyridine derivatives that incorporate multiple functional groups, each with a specific role, can lead to the creation of molecules with enhanced properties and new functionalities.

Bioisosteric Replacements: The use of substituted pyridines as bioisosteres for other aromatic systems is a common strategy in drug design. The exploration of novel substitution patterns on the pyridine ring can lead to the discovery of new bioisosteres with improved pharmacological profiles.

Materials Science Applications: The tunable electronic properties of pyridine derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), solar cells, and sensors.

常见问题

Basic Research Questions

Q. How can researchers confirm the purity and structural integrity of 5-Bromo-2-ethoxy-4-(methoxymethyl)pyridine during synthesis?

- Methodological Answer :

- HPLC : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to confirm purity ≥99%, as validated for structurally similar bromopyridines .

- NMR Spectroscopy : Compare - and -NMR chemical shifts to analogous pyridine derivatives. For example, methoxymethyl groups typically resonate at δ 3.3–3.5 ppm () and δ 50–60 ppm () .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) using ESI-MS, referencing molecular weights of related compounds like 5-Bromo-2-methoxypyridine (MW 188.02) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Store in amber glass vials under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation, as recommended for brominated pyridines with moisture-sensitive substituents .

- Avoid prolonged exposure to light, as bromoaryl derivatives are prone to photodegradation .

Q. What spectroscopic techniques are critical for characterizing substituent electronic effects in this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C-O stretching at 1100–1250 cm for ethoxy groups).

- NMR Titration : Use NOE experiments to resolve steric interactions between methoxymethyl and ethoxy groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The ethoxy group’s electron-donating effect reduces bromine’s electrophilicity, necessitating stronger catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings .

- Compare activation energies for oxidative addition steps using transition-state modeling .

Q. How to resolve contradictions in spectroscopic data when substituent electronic effects alter expected NMR shifts?

- Methodological Answer :

- Use deuterated solvents (e.g., DMSO-d) to minimize solvent effects. For example, steric hindrance from the methoxymethyl group may deshield adjacent protons, shifting -NMR peaks upfield .

- Validate assignments via 2D NMR (HSQC, HMBC) to correlate proton-carbon couplings .

Q. What strategies mitigate steric hindrance from the methoxymethyl group during nucleophilic aromatic substitution?

- Methodological Answer :

- Employ bulky bases (e.g., DBU) to deprotonate nucleophiles and enhance reaction rates.

- Optimize temperature (80–100°C) and solvent polarity (e.g., DMF) to stabilize transition states, as demonstrated in syntheses of 5-Bromo-2-(dimethoxymethyl)pyridine derivatives .

Comparative Physicochemical Data for Pyridine Derivatives

Key Synthesis Insights

- Bromination : Use NBS (N-bromosuccinimide) in CCl for regioselective bromination at the 5-position of pyridine rings .

- Ethoxy Group Introduction : Perform Williamson ether synthesis with KCO and iodoethane in refluxing acetone .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。